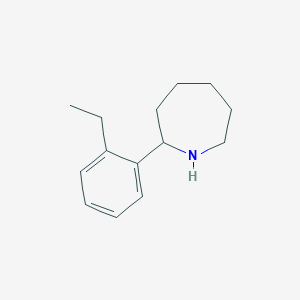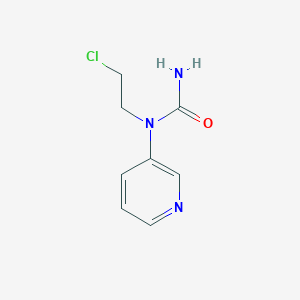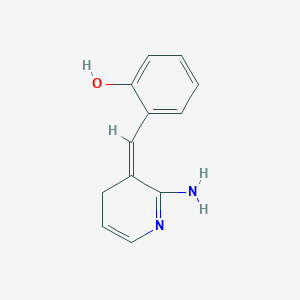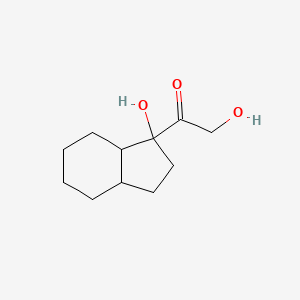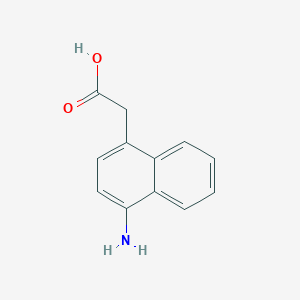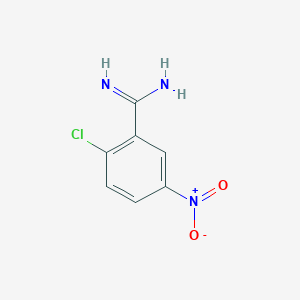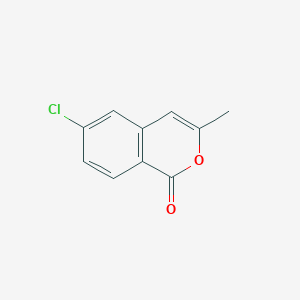![molecular formula C11H19NO2 B15069810 3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid CAS No. 251461-90-2](/img/structure/B15069810.png)
3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6,7-dimethylspiro[34]octane-1-carboxylic acid is a spirocyclic compound characterized by a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid typically involves the construction of the spirocyclic scaffold followed by the introduction of functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid
- 2-Azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups. This combination provides a versatile platform for chemical modifications and potential biological activities .
Properties
CAS No. |
251461-90-2 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-6-4-11(5-7(6)2)8(10(13)14)3-9(11)12/h6-9H,3-5,12H2,1-2H3,(H,13,14) |
InChI Key |
QVJIONWMZJFWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC1C)C(CC2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)

